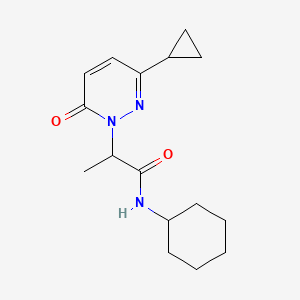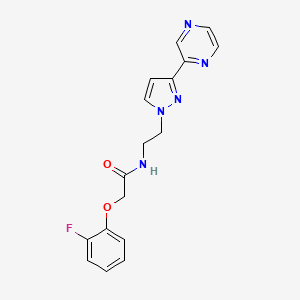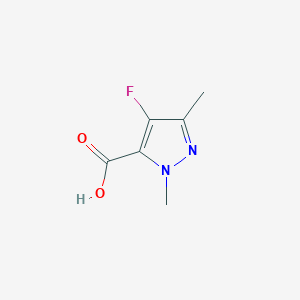
N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The first paper describes a synthesis method for N-substituted-3-aryl-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)propanamides using a four-component reaction in an aqueous medium . This method involves the reaction of an aldehyde, amine, Meldrum's acid, and 5,5-dimethylcyclohexane-1,3-dione, catalyzed by benzyltriethylammonium chloride (TEBAC). The process is noted for its mild reaction conditions, good yields, and eco-friendliness. Although the compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The second paper discusses the synthesis of metal complexes with a propanamide derivative . The structural and spectral properties of these complexes were analyzed using various techniques, including IR, UV-visible, 1H NMR, and MS spectra. Computational studies were also performed to confirm the geometry of the isolated compounds. While the compound of interest is not a metal complex, the analytical techniques mentioned could be applicable for the molecular structure analysis of N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide. However, the synthesis and characterization of related compounds suggest that similar analytical methods could be used to study the chemical reactions of the compound . For instance, the reactivity with various metals and the influence of different substituents on the propanamide moiety could be of interest .
Physical and Chemical Properties Analysis
The physical properties such as molar conductance and magnetic susceptibility were measured for the metal complexes in the second paper . These properties are specific to metal complexes and may not be directly relevant to N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide. However, similar physical measurements could be conducted to determine the solubility, melting point, and stability of the compound. The chemical properties, including reactivity and potential biological activity, could be inferred from the related compounds studied in the papers, which exhibited antimicrobial, antioxidant, and cytotoxic activities .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- Research has shown the utility of cyclopropane and pyridazinone derivatives in synthetic chemistry, highlighting their roles in generating pharmacologically active compounds through processes like cycloaddition and nucleophilic ring-opening reactions. These methods may offer pathways for synthesizing or modifying compounds similar to N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide for various applications, including the development of new materials or pharmaceuticals (Johnston et al., 2008); (Sathishkannan et al., 2017).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11(16(21)17-13-5-3-2-4-6-13)19-15(20)10-9-14(18-19)12-7-8-12/h9-13H,2-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBAKXRJZVTACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)
![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)
![2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B3007902.png)
![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride](/img/structure/B3007909.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)
![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)
![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)
![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)